molecular formula C9H10N2O B8505888 5-methoxy-4-methyl-1H-indazole

5-methoxy-4-methyl-1H-indazole

Cat. No. B8505888
M. Wt: 162.19 g/mol
InChI Key: XBGFJNJKSTWMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-4-methyl-1H-indazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-4-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-4-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-methoxy-4-methyl-1H-indazole

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5-methoxy-4-methyl-1H-indazole

InChI

InChI=1S/C9H10N2O/c1-6-7-5-10-11-8(7)3-4-9(6)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

XBGFJNJKSTWMCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (1.46 ml, 15.52 mmol), tetrabutylammonium bromide (83 mg, 0.259 mmol), potassium acetate (1.02 g, 10.35 mmol) and isoamyl nitrite (0.904 ml, 6.73 mmol) were added to a solution of N-(4-methoxy-2,3-dimethylphenyl)acetamide (1.0 g, 5.175 mmol) in ethyl acetate (10 ml) at room temperature, and the resulting mixture was refluxed. After 6 hours, the ethyl acetate was distilled off with heating, and a 6M-aqueous sodium hydroxide solution (10.35 ml, 62.1 mmol) was added dropwise to the residue at 60° C. After 1 hour, the reaction solution was adjusted to pH 8 to 9 with a 3M-aqueous hydrochloric acid solution and extracted with chloroform (50 ml×2), and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-methoxy-4-methyl-1H-indazole (456 mg, 54%).
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.904 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10.35 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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